molecular formula C17H17F2N3O4S B2925855 N-(3,4-difluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251704-40-1

N-(3,4-difluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2925855
CAS No.: 1251704-40-1
M. Wt: 397.4
InChI Key: RJWNFSBILLCZFL-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex chemical compound designed for research applications. Structurally, it features a dihydropyridinone core substituted with a pyrrolidine sulfonyl group and an acetamide moiety linked to a 3,4-difluorophenyl ring. The pyrrolidine sulfonyl group is known to enhance solubility and binding affinity in biological systems, while the difluorophenyl group contributes to the compound's metabolic stability and lipophilicity . Research on highly similar structural analogs indicates that this class of compounds exhibits significant potential in biochemical research, particularly as an enzyme inhibitor. Studies on related molecules have demonstrated strong inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, making them interesting tools for investigating neurological conditions and microbial pathogenesis . Furthermore, compounds with this core structure have shown promising antiproliferative activity in vitro against various human cancer cell lines. The mechanism of action for these effects is often linked to the induction of apoptosis through caspase activation pathways . The structure-activity relationship (SAR) suggests that the difluorophenyl group is crucial for enhancing lipophilicity and target binding, while the pyrrolidine sulfonamide moiety is instrumental for enzyme inhibition potential . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to validate all applications in their specific experimental systems.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c18-13-6-5-12(10-14(13)19)20-16(23)11-21-7-3-4-15(17(21)24)27(25,26)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWNFSBILLCZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H13F3N2O2C_{17}H_{13}F_{3}N_{2}O_{2} and a molecular weight of approximately 334.3 g/mol. The structure includes a pyrrolidine ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H13F3N2O2
Molecular Weight334.3 g/mol
InChIInChI=1S/C17H13F3N2O2/c18-11-1-4-13(5-2-11)22-9-10(7-16(22)23)17(24)21-12-3-6-14(19)15(20)8-12/h1-6,8,10H,7,9H2,(H,21,24)
InChIKeyQZEOBQTXTFXZNN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that derivatives similar to this compound may act as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors, which are implicated in neurological disorders such as epilepsy .

Anticonvulsant Effects

Studies have demonstrated that compounds within the same structural family exhibit anticonvulsant properties. For instance, a related compound showed an IC50 value of 60 nM in inhibiting AMPA-induced calcium influx in vitro and a minimum effective dose of 2 mg/kg in vivo for seizure models .

Antitumor Activity

Recent investigations into the anticancer potential of similar pyrrolidine derivatives suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antiepileptic Activity : A study on pyridinone derivatives revealed that modifications at specific positions can significantly enhance their efficacy as AMPA receptor antagonists. The structure-activity relationship (SAR) analysis indicated that the presence of fluorine atoms could improve binding affinity .
  • Anticancer Potential : Another research effort focused on the synthesis and evaluation of pyrrolidine derivatives for their cytotoxic effects against various cancer cell lines. The results indicated promising anticancer activity with IC50 values ranging from 10 to 30 µM depending on the cell line tested.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Key Structural and Functional Differences

The target compound is compared below with acetamide derivatives from patents and crystallographic studies (Table 1).

Table 1: Structural and Functional Comparison of Selected Acetamides

Compound Name (Identifier) Key Substituents/Features Biological/Physicochemical Properties (Hypothesized or Reported) Reference
Target Compound 3,4-difluorophenyl; pyrrolidine-1-sulfonyl-dihydropyridinone Enhanced solubility (due to sulfonyl group); potential kinase inhibition
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide 4-chlorophenyl; 3,4-difluorophenyl Antimicrobial activity; twisted aromatic rings (65.2° dihedral angle)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide 3,4-dichlorophenyl; trifluoromethylbenzothiazole High lipophilicity; possible protease inhibition
2-(3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4-dichlorobenzyl)acetamide Benzylamino-dihydropyridinone; 3,4-dichlorobenzyl Anticancer activity (DNA intercalation)
Discussion of Key Findings

Substituent Effects on Bioactivity: The 3,4-difluorophenyl group in the target compound and in 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions in biological targets. This contrasts with 3,4-dichlorophenyl derivatives (e.g., from ), where chlorine’s larger atomic radius increases steric hindrance and lipophilicity . The pyrrolidine-sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., benzylamino-dihydropyridinones in ), as sulfonyl groups enhance polarity and hydrogen-bond acceptor capacity .

Crystallographic and Conformational Insights: In 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between aromatic rings (65.2°) and acetamide group suggests a non-planar conformation, reducing π-π stacking but favoring intermolecular hydrogen bonding (N—H⋯O) .

Synthetic and Patent Trends: Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () highlight the pharmaceutical industry’s focus on heterocyclic appendages (e.g., benzothiazole) to modulate target selectivity . The target compound’s dihydropyridinone scaffold, however, offers a distinct pharmacophore for kinase or protease inhibition.

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